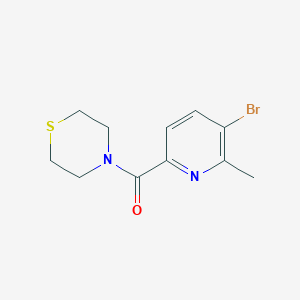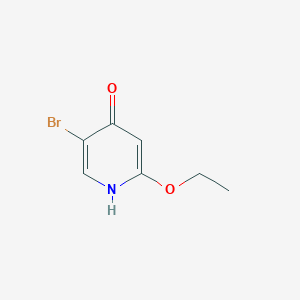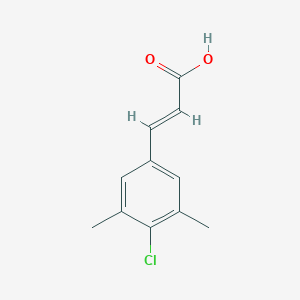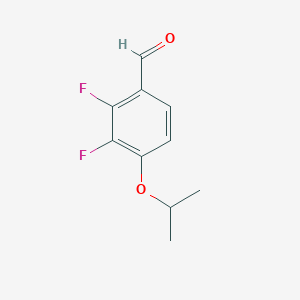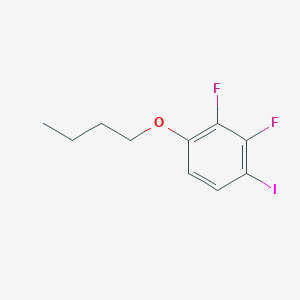
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of a benzyl ether group attached to a benzene ring, which is further substituted with bromine, chlorine, and iodine atoms. The unique combination of these substituents makes this compound an interesting subject for various chemical reactions and applications.
準備方法
The synthesis of 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene typically involves multiple steps, including halogenation and etherification reactions. One common synthetic route involves the following steps:
Bromination: The starting material, 1-benzyloxybenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Iodination: Finally, the chlorinated intermediate is iodinated using iodine or an iodine source like sodium iodide (NaI) in the presence of an oxidizing agent to introduce the iodine atom.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for nucleophilic substitution and Lewis acids for electrophilic substitution.
Oxidation and Reduction: The benzyl ether group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the halogenated benzene to less substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms and benzyl ether group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved in biological systems are typically studied through binding assays and computational modeling to understand interactions with proteins and other biomolecules.
類似化合物との比較
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene can be compared with other halogenated benzenes, such as:
1-(Benzyloxy)-4-bromobenzene: Lacks the chlorine and iodine substituents, making it less reactive in certain substitution reactions.
1-(Benzyloxy)-4-chlorobenzene: Lacks the bromine and iodine substituents, affecting its reactivity and applications.
1-(Benzyloxy)-4-iodobenzene: Lacks the bromine and chlorine substituents, which can influence its use in coupling reactions.
The presence of multiple halogen atoms in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWYLFOQIFKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
